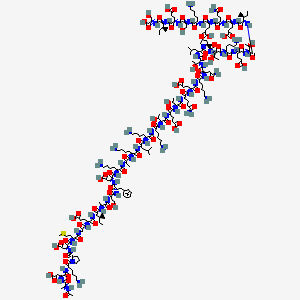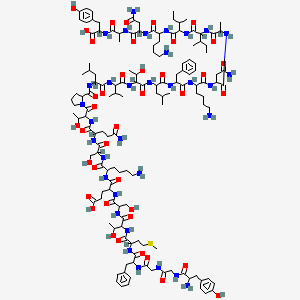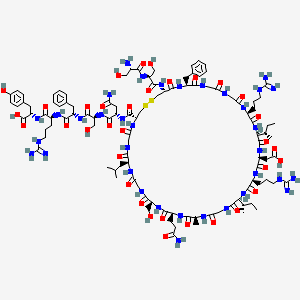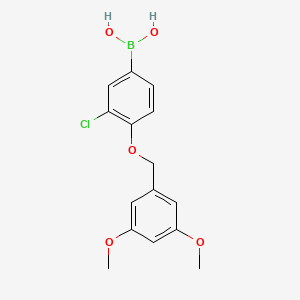
1-氧代-1,2-二氢异喹啉-4-甲醛
描述
1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a versatile building block for the synthesis of various organic compounds, and its unique structure makes it an excellent candidate for research in the fields of medicinal chemistry and drug discovery.
科学研究应用
喹啉衍生物的化学
1-氧代-1,2-二氢异喹啉-4-甲醛,一种喹啉衍生物,已被研究用于各种化学过程中的应用。研究重点放在喹啉环系统的合成以及它们在构建融合或二元杂环系统中的作用上。这些化合物已显示出重要的合成应用和生物评估 (Hamama et al., 2018)。
生物活性和络合物形成
对2-氧代-1,2-二氢喹啉-3-甲醛等衍生物的研究揭示了它们与铜等金属形成络合物的潜力,展示了不同生物活性。这些络合物已被研究其与蛋白质和DNA的相互作用,抗氧化性质以及对不同细胞系的细胞毒活性 (Raja et al., 2011)。
氧化还原中性环合反应
该化合物已被用于涉及胺类如1,2,3,4-四氢异喹啉的氧化还原中性环合反应。这些过程包括双C-H键官能化,使用乙酸作为共溶剂和促进剂。这表明了它在有机合成中的实用性 (Zhu & Seidel, 2017)。
催化剂应用
在催化领域,1-氧代-1,2-二氢异喹啉-4-甲醛的衍生物已被纳入到钌(II)羰基络合物中。这些络合物是催化剂,用于反应如催化酰胺化,展示了该化合物在促进化学转化中的实用性 (Selvamurugan et al., 2016)。
合成和工业应用
已经探索了类似化合物如4-氯-2-氧代-1,2-二氢喹啉-3-甲醛的合成,突出了一种具有简单操作、低成本和高产率优势的途径,适用于工业生产 (Li-qian, 2014)。
发光和传感材料
还进行了关于使用类似化合物制备发光材料和重金属离子传感器的研究。例如,使用源自喹啉类似物的配体的七核Zn(II)团簇已显示出在传感有毒金属离子如Ag(I)方面的潜力 (Deng et al., 2019)。
属性
IUPAC Name |
1-oxo-2H-isoquinoline-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-7-5-11-10(13)9-4-2-1-3-8(7)9/h1-6H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYUPIHTJCUWKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591784 | |
| Record name | 1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63125-40-6 | |
| Record name | 1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














